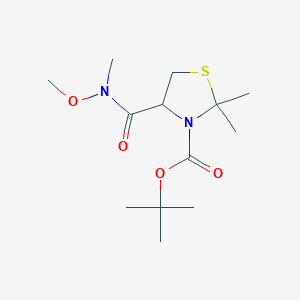
(S)-3-Boc-N-methoxy-N,2,2-trimethylthiazolidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Boc-N-methoxy-N,2,2-trimethylthiazolidine-4-carboxamide is a synthetic organic compound characterized by its thiazolidine ring structure. This compound is often used in various chemical and pharmaceutical research due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Boc-N-methoxy-N,2,2-trimethylthiazolidine-4-carboxamide typically involves the following steps:
Formation of the Thiazolidine Ring: The initial step involves the cyclization of a suitable precursor to form the thiazolidine ring.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions.
Final Coupling: The final step involves coupling the intermediate with the desired carboxamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-Boc-N-methoxy-N,2,2-trimethylthiazolidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-3-Boc-N-methoxy-N,2,2-trimethylthiazolidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-3-Boc-N-methoxy-N,2,2-trimethylthiazolidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-3-Boc-N-methoxy-N,2,2-dimethylthiazolidine-4-carboxamide
- (S)-3-Boc-N-ethoxy-N,2,2-trimethylthiazolidine-4-carboxamide
- (S)-3-Boc-N-methoxy-N,2,2-trimethylthiazolidine-4-carboxylic acid
Uniqueness
(S)-3-Boc-N-methoxy-N,2,2-trimethylthiazolidine-4-carboxamide is unique due to its specific combination of functional groups and stereochemistry
Eigenschaften
Molekularformel |
C13H24N2O4S |
|---|---|
Molekulargewicht |
304.41 g/mol |
IUPAC-Name |
tert-butyl 4-[methoxy(methyl)carbamoyl]-2,2-dimethyl-1,3-thiazolidine-3-carboxylate |
InChI |
InChI=1S/C13H24N2O4S/c1-12(2,3)19-11(17)15-9(8-20-13(15,4)5)10(16)14(6)18-7/h9H,8H2,1-7H3 |
InChI-Schlüssel |
IYTINLYEPVZTCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(N(C(CS1)C(=O)N(C)OC)C(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















